1-Cyclopropyl-4-methylpentan-1-one

Description

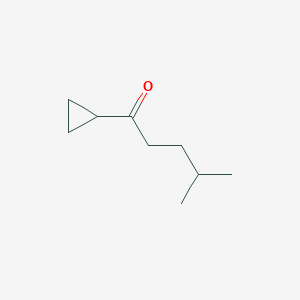

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-4-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7(2)3-6-9(10)8-4-5-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMSPYOWFQXCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Cyclopropyl 4 Methylpentan 1 One

Reactivity of the Carbonyl Group

The carbonyl group in 1-cyclopropyl-4-methylpentan-1-one, a ketone, features a polarized carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids. This inherent reactivity is the basis for the transformations discussed below.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.

The reduction of the carbonyl group in cyclopropyl (B3062369) ketones, such as this compound, to a hydroxyl group can be achieved using hydride reagents. The stereochemical outcome of this reduction is a key aspect of its synthetic utility.

The stereoselectivity of hydride reduction in cyclopropyl ketones is significantly influenced by the molecule's conformation. nih.govacs.org Cyclopropyl ketones exist as an equilibrium between two primary planar conformations: the s-cis and s-trans conformers. nih.govwikipedia.org In the s-cis conformation, the cyclopropyl group and the carbonyl oxygen are on the same side of the C-C single bond, while in the s-trans conformation, they are on opposite sides.

Theoretical calculations have shown that for many cyclopropyl ketones, the bisected s-cis and s-trans conformers are the two most stable energy minima. nih.govscispace.com The s-cis conformer is often more stable than the s-trans. nih.gov The stereochemical outcome of the hydride reduction is largely dictated by the hydride's attack on the less sterically hindered face of the carbonyl group in the preferred conformation. nih.gov High stereoselectivity is often achieved when the reaction proceeds through the more stable bisected s-cis transition state. nih.govacs.org

Both steric and electronic factors play a crucial role in determining the stereochemical outcome of the hydride reduction of cyclopropyl ketones.

Steric Effects: The presence of bulky substituents on either the acyl group or the cyclopropane (B1198618) ring can significantly influence the stability of the s-cis and s-trans conformers and, consequently, the stereoselectivity of the reduction. nih.govscispace.com A bulky alkyl group in the acyl moiety or a substituent on the cyclopropane ring, particularly in the cis position, tends to favor the bisected s-cis conformer, leading to higher stereoselectivity. nih.gov The hydride reagent will then preferentially attack from the less hindered face of the carbonyl. nih.gov

Electronic Effects: The electronic properties of the cyclopropyl group, which behaves as an unsaturated system, also influence the reactivity of the carbonyl group. The precise electronic effects on the stereochemical outcome of hydride reduction are complex and can be substrate-dependent.

A study on various cyclopropyl ketones revealed that high stereoselectivity can be achieved in the reduction of both cis- and trans-substituted cyclopropyl ketones, provided the substrate has a bulky substituent on the cyclopropane ring. nih.govacs.org This highlights the significant role of steric hindrance in directing the hydride attack.

The carbonyl group of this compound readily undergoes nucleophilic addition with organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li). libretexts.orgyoutube.com In these reactions, the carbanionic part of the organometallic reagent attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com

The general mechanism involves the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield a tertiary alcohol. youtube.comlibretexts.org The addition of a Grignard or organolithium reagent to this compound results in the formation of a new carbon-carbon bond. libretexts.org For instance, reacting this compound with a Grignard reagent will produce a tertiary alcohol with the alkyl or aryl group from the Grignard reagent attached to the former carbonyl carbon. libretexts.org

The choice of the organometallic reagent and the reaction conditions can influence the outcome. Bulky groups in either the ketone or the organometallic reagent can hinder the reaction. dalalinstitute.com

The carbonyl group of this compound can be derivatized for analytical purposes, such as identification and characterization. Common derivatization reactions include the formation of oximes and hydrazones. wikipedia.orgnumberanalytics.com

Oxime Formation: Ketones react with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction to form ketoximes. wikipedia.orgontosight.ai This reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.com The resulting oxime of this compound is a stable crystalline solid with a distinct melting point, which can be used for its identification. wikipedia.org The formation of oximes is a well-established method for the characterization of ketones. wikipedia.org

Hydrazone Formation: Similarly, ketones react with hydrazine (B178648) (H₂NNH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. numberanalytics.comlibretexts.orgchemtube3d.com This reaction is also a condensation reaction involving nucleophilic attack and subsequent elimination of a water molecule. numberanalytics.com The resulting hydrazones are often colored, crystalline solids with sharp melting points, making them useful for the qualitative analysis of ketones. youtube.com The reaction with 2,4-dinitrophenylhydrazine, for instance, typically produces a red or orange precipitate, serving as a classic diagnostic test for aldehydes and ketones. youtube.com

These derivatization reactions are valuable tools in analytical chemistry for the confirmation of the carbonyl functional group in compounds like this compound.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagent | Product Type | Key Features |

| Hydride Reduction | Hydride reagents (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | Stereoselectivity influenced by conformation (s-cis/s-trans) and steric effects. |

| Organometallic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | Forms a new carbon-carbon bond. |

| Organometallic Addition | Organolithium Compounds (R-Li) | Tertiary Alcohol | Forms a new carbon-carbon bond. |

| Derivatization | Hydroxylamine (NH₂OH) | Oxime | Used for analytical characterization. |

| Derivatization | Hydrazine (H₂NNH₂) or derivatives | Hydrazone | Used for analytical characterization, often forming colored precipitates. |

Hydride Reduction Mechanisms and Stereochemical Control

Oxidation Reactions and Derived Products (e.g., Carboxylic Acids, Esters)

The oxidation of ketones can lead to the formation of esters through a process known as the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.org For cyclopropyl ketones, this reaction has been studied to understand the migratory aptitude of the cyclopropyl group versus other alkyl groups. acs.orgacs.org

In the Baeyer-Villiger oxidation of a ketone like this compound, a peroxyacid is used as the oxidant. wikipedia.org The reaction proceeds through the "Criegee intermediate." The regioselectivity of the oxygen insertion is determined by the relative ability of the groups attached to the carbonyl to migrate. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org The general migratory aptitude follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org The cyclopropyl group is generally considered to have high migratory aptitude, often comparable to or greater than a tertiary alkyl group, due to the electronic character of the strained ring.

For this compound, two primary products are possible from Baeyer-Villiger oxidation:

Migration of the cyclopropyl group: This would yield isobutyl cyclopropanecarboxylate.

Migration of the isobutyl group: This would result in cyclopropyl 4-methylpentanoate.

Studies on similar cyclopropyl ketones have shown that the cyclopropyl group has a high tendency to migrate. acs.orgacs.org Therefore, the major product expected from the Baeyer-Villiger oxidation of this compound is isobutyl cyclopropanecarboxylate.

Further oxidation, under more vigorous conditions, can lead to the cleavage of the ester products, eventually forming carboxylic acids such as cyclopropanecarboxylic acid and 4-methylpentanoic acid. youtube.commsu.edu Additionally, some oxidation methods can cleave the cyclopropane ring itself.

Alpha-Substitution Reactions Adjacent to the Carbonyl

Alpha-substitution reactions occur at the carbon atom adjacent to the carbonyl group. msu.eduwikipedia.org These reactions proceed through the formation of an enol or an enolate intermediate. wikipedia.orglibretexts.org In this compound, the alpha-carbon is part of the cyclopropane ring.

The formation of an enolate is typically achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). youtube.combham.ac.uk This base removes a proton from the alpha-carbon, creating a resonance-stabilized enolate. bham.ac.uk Once formed, this nucleophilic enolate can react with various electrophiles. wikipedia.org

Key Alpha-Substitution Reactions:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This allows for the introduction of an alkyl group at the alpha-position on the cyclopropane ring. fiveable.me

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in either acidic or basic conditions can introduce a halogen atom at the alpha-position. msu.eduwikipedia.org Under acidic conditions, typically one halogen is added, while basic conditions can lead to polyhalogenation. msu.edu

The reactivity of the enolate is a cornerstone of carbon-carbon bond formation in organic synthesis. fiveable.me For this compound, these reactions would modify the cyclopropane ring directly at the carbon attached to the carbonyl group.

Cyclopropane Ring Reactivity and Transformations

The three-membered ring of cyclopropane derivatives is characterized by significant ring strain, which is a major driving force for its chemical reactivity. udel.eduacs.org This strain enables a variety of ring-opening and rearrangement reactions that are not observed in unstrained cyclic or acyclic systems. acs.org

Strain-Release Reactions and Ring-Opening Pathways

The inherent strain in the cyclopropane ring of this compound makes it susceptible to cleavage under various conditions, leading to more stable, open-chain structures.

The cyclopropane ring can be opened through radical-mediated processes. researchgate.net This often involves the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallylic radical. core.ac.uk The cleavage of the C-C bond in the ring is driven by the release of strain energy. nih.gov

For instance, the reaction of cyclopropyl ketones with radical initiators can lead to ring-opened products. ucl.ac.uk The regioselectivity of the ring cleavage can be influenced by the substituents on the cyclopropane ring. researchgate.net In the case of this compound, a radical generated at the carbonyl or alpha-carbon could induce the cleavage of one of the distal C-C bonds of the cyclopropane ring. Studies on related systems show that the cleavage typically occurs to form the most stable possible radical intermediate. nih.govresearchgate.net

Under acidic conditions, cyclopropyl ketones can undergo rearrangement and ring expansion. nih.govcdnsciencepub.com Protonation of the carbonyl oxygen can lead to the formation of a carbocationic intermediate. This intermediate can then trigger the opening of the cyclopropane ring, often resulting in the formation of larger ring systems or rearranged acyclic ketones. cdnsciencepub.com

Recent studies have shown that certain cyclopropyl ketones can undergo a direct ring expansion to form cyclopentanones when treated with strong acids like trifluoromethanesulfonic acid (TfOH) or Lewis acids like boron trifluoride etherate (BF₃·Et₂O). nih.govacs.org This transformation proceeds through a ring-opened species that then cyclizes in a 5-endo-trig fashion, which is typically disfavored but can be enabled by specific structural features. nih.gov While this has been demonstrated for specific substrates, it points to a potential reaction pathway for this compound under strong acidic conditions.

Transition metals are known to activate and cleave the C-C bonds of cyclopropanes. wikipedia.org This process, often an oxidative addition, results in the formation of a metallacyclobutane intermediate, which can then undergo further reactions. wikipedia.org Palladium, rhodium, nickel, and samarium have all been used to catalyze reactions involving the ring-opening of cyclopropyl ketones. acs.orgnih.govnih.govacs.org

For example, palladium catalysts can mediate the hydrosilylation of cyclopropyl ketones, which proceeds via a ring-opening mechanism to form silyl (B83357) enolates. acs.org Similarly, samarium(II) iodide (SmI₂) has been used to catalyze formal [3+2] cycloadditions of cyclopropyl ketones with alkynes, where the reaction is initiated by the reductive cleavage of the cyclopropane ring. nih.govacs.org These metal-mediated transformations highlight the synthetic utility of the strained ring in this compound for constructing more complex molecular architectures.

Formal Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The participation of this compound and related alkyl cyclopropyl ketones in formal cycloaddition reactions, particularly [3+2] cycloadditions, represents a significant advancement in synthetic chemistry. Traditionally, these transformations were largely confined to aryl cyclopropyl ketones, which are more readily activated due to electronic conjugation. nih.govnih.gov Unactivated alkyl cyclopropyl ketones were considered challenging substrates due to their higher reduction potentials and the lack of stabilizing electronic features. nih.govresearchgate.net

However, recent studies have established that alkyl cyclopropyl ketones can serve as effective three-carbon synthons in formal [3+2] cycloaddition reactions with various coupling partners, including alkenes, alkynes, and enynes. nih.govacs.orgnih.gov This breakthrough allows for the modular construction of complex, sp³-rich cyclopentanoid frameworks, which are prevalent in natural products. nih.gov The reaction involves the formal cleavage of a C-C bond within the cyclopropyl ring and the formation of two new C-C bonds with an external two-atom partner (the "2" in [3+2]) to build the five-membered ring. This capability extends the utility of simple, readily available ketones like this compound as versatile building blocks in organic synthesis. nih.gov

Substrate Scope and Limitations in Cycloaddition Processes

The applicability of alkyl cyclopropyl ketones, such as this compound, in cycloaddition processes is dictated by the reaction conditions and the nature of the coupling partner.

Substrate Scope: Under samarium(II) iodide (SmI₂) catalysis, the substrate scope has been significantly broadened to include previously unreactive alkyl cyclopropyl ketones. nih.gov This methodology successfully couples these ketones with a range of partners:

Activated Alkenes: Electron-deficient alkenes are suitable partners for the cycloaddition.

Alkynes: Terminal alkynes effectively couple to form highly substituted cyclopentene (B43876) products. nih.govacs.org

Enynes: In couplings with enyne partners, the reaction can proceed with high chemoselectivity, favoring reaction at the alkyne terminus. nih.gov

Complex Ketones: More structurally complex bicyclic alkyl cyclopropyl ketones also participate efficiently in these transformations, yielding intricate polycyclic products. nih.govacs.org

Limitations: Despite these advances, several limitations persist:

Catalyst System Dependency: The choice of catalyst system is critical. For instance, visible light photocatalysis using Ru(bpy)₃²⁺, which is effective for aryl cyclopropyl ketones, fails with aliphatic cyclopropyl ketones like this compound. nih.gov This is likely due to the greater difficulty in generating the necessary radical anion from the less-easily reduced alkyl ketone. nih.gov

Unactivated Coupling Partners: Simple, unactivated alkyl alkyne partners have been shown to be ineffective in these cycloaddition reactions under the developed SmI₂-catalytic conditions. nih.gov

Reactivity Differences: The reactivity of alkyl cyclopropyl ketones is inherently lower than their aryl counterparts. This is attributed to the absence of a conjugated aryl ring, which in aryl systems helps to stabilize the key ketyl radical and facilitate cyclopropyl ring fragmentation. researchgate.net For some of the most stubborn alkyl cyclopropyl ketones, modified, more robust catalytic conditions are required to initiate the reaction and achieve good yields. nih.govnih.gov

The table below summarizes the compatibility of alkyl cyclopropyl ketones in [3+2] cycloaddition reactions.

| Coupling Partner | Catalyst System | Outcome | Reference |

| Activated Alkenes | SmI₂/Sm⁰ | Successful Coupling | nih.gov |

| Terminal Alkynes | SmI₂/Sm⁰ | Successful Coupling | nih.gov |

| Enynes | SmI₂/Sm⁰ | Successful, Chemoselective Coupling | nih.gov |

| Simple Alkyl Alkynes | SmI₂/Sm⁰ | No Reaction | nih.gov |

| Activated Alkenes | Ru(bpy)₃²⁺ (Photocatalysis) | No Reaction | nih.gov |

Catalyst Systems for Cycloadditions (e.g., SmI₂, Ni⁰, Photocatalysis)

The successful engagement of this compound and its analogs in cycloadditions is highly dependent on the catalyst system employed to initiate the ring-opening of the strained cyclopropane.

Samarium(II) Iodide (SmI₂): SmI₂ has emerged as the most effective promoter for the [3+2] cycloaddition of alkyl cyclopropyl ketones. nih.gov While SmI₂ is a classic single-electron transfer (SET) reagent, its use was historically stoichiometric. manchester.ac.ukchemistryviews.org The key innovation for this substrate class is the development of a catalytic system. A combination of SmI₂ (as the catalyst) and a substoichiometric amount of metallic samarium (Sm⁰) has proven to be a robust system. nih.govacs.org The Sm⁰ is proposed to act as a co-reductant that regenerates the active Sm(II) catalyst from Sm(III) species that form due to catalyst deactivation, ensuring consistent performance even with less reactive alkyl cyclopropyl ketone substrates. nih.govacs.org This dual system allows catalyst loadings as low as 15 mol% and circumvents the need for super-stoichiometric amounts of the reagent. acs.orgacs.org

Nickel(0) (Ni⁰): Nickel(0) complexes have been reported to catalyze the cycloaddition of simple cyclopropyl ketones with olefins. nih.gov However, much of the recent literature on nickel-catalyzed reactions of cyclopropyl ketones focuses on reductive ring-opening and γ-alkylation reactions rather than formal cycloadditions. rsc.orgnih.govacs.org These reactions proceed with high regioselectivity but follow a different transformation pathway than a [3+2] cycloaddition. nih.gov

Photocatalysis: Photocatalytic methods have been successfully applied to the [3+2] cycloaddition of aryl cyclopropyl ketones. nih.govacs.org These systems typically use a photosensitizer, such as Ru(bpy)₃²⁺, to generate a cyclopropyl ketyl radical anion upon photoexcitation. nih.gov However, as noted previously, these conditions have not been successfully extended to aliphatic cyclopropyl ketones. nih.gov The higher reduction potential of alkyl ketones makes the initial SET event thermodynamically more challenging compared to aryl ketones. nih.gov While organic photoredox catalysts can generate ketyl radicals from unactivated aliphatic ketones for other types of couplings, their application in formal cycloadditions with alkyl cyclopropyl ketones remains an area for development. mit.edu

| Catalyst System | Role/Mechanism | Applicability to Alkyl Cyclopropyl Ketones | Reference |

| SmI₂/Sm⁰ | Catalytic SET to form ketyl radical; Sm⁰ regenerates SmI₂ | Effective for [3+2] cycloadditions | nih.govacs.org |

| Ni⁰ | Reported for cycloadditions; more recent work on alkylation | Potentially applicable, but less explored for cycloadditions | nih.govrsc.org |

| Photocatalysis | SET from excited photosensitizer to form ketyl radical | Ineffective for [3+2] cycloadditions | nih.gov |

Mechanistic Investigations of Cycloaddition Pathways (e.g., Ketyl Radical Intermediates, Radical Relays)

The formal [3+2] cycloaddition of this compound is understood to proceed through a radical-mediated pathway initiated by a single-electron transfer (SET). manchester.ac.uk

Ketyl Radical Intermediates: The process begins with the reduction of the ketone carbonyl group by a suitable SET agent, such as SmI₂ or an excited-state photocatalyst. nih.govnih.gov This electron transfer generates a ketyl radical anion. nih.govnih.gov This intermediate is crucial, as the presence of the radical center adjacent to the cyclopropane ring induces its rapid fragmentation. manchester.ac.ukucl.ac.uk The ring-opening is a homolytic cleavage of one of the internal C-C bonds of the cyclopropyl ring, relieving the inherent ring strain (ca. 115 kJ/mol) and producing a more stable distal radical. ucl.ac.uk This fragmentation is a key step, transforming the cyclopropyl ketone into a 1,3-diradical synthon.

Radical Relays: In the SmI₂-catalyzed system, the mechanism is described as a radical relay or electron-catalysis process. acs.orgmanchester.ac.uk This catalytic cycle avoids the need for stoichiometric reductants and is outlined as follows:

Initiation: A catalytic amount of SmI₂ transfers an electron to the alkyl cyclopropyl ketone to form the ketyl radical (I).

Fragmentation: The ketyl radical undergoes rapid, irreversible ring-opening to form a samarium enolate with a distal primary radical (II).

Propagation: This radical intermediate adds to the coupling partner (e.g., an alkyne), generating a new vinyl radical (III).

Cyclization & Regeneration: The vinyl radical then attacks the samarium enolate in a 5-exo-trig cyclization. The resulting ketyl radical (IV) is sufficiently reducing to transfer an electron back to a Sm(III) species to regenerate the Sm(II) catalyst and release the final cyclopentene product, or it may directly reduce another molecule of the starting ketone to propagate the radical chain. acs.orgchemistryviews.org

This radical relay mechanism is highly efficient, enabling the use of catalytic SmI₂ and proceeding rapidly, often in under 20 minutes. manchester.ac.uk

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

In transformations involving substrates with multiple reactive sites, such as this compound, controlling the chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs) is paramount.

Chemoselectivity: The SmI₂-catalyzed [3+2] cycloaddition of alkyl cyclopropyl ketones has demonstrated excellent chemoselectivity. In a notable example involving an enyne coupling partner (a molecule containing both a double and a triple bond), the cycloaddition occurs with complete selectivity at the terminal alkyne. nih.gov The alkene moiety remains untouched, highlighting the catalyst system's ability to discriminate between different unsaturated functional groups under the reaction conditions. This selectivity is crucial for synthesizing complex molecules with remaining handles for further functionalization.

Regioselectivity: The ring-opening of the cyclopropylcarbinyl ketyl radical is a critical step where regioselectivity becomes a factor. The cleavage of the cyclopropane ring can, in principle, occur at different bonds. Studies on related systems show that cleavage occurs to form the most stable radical intermediate. ucl.ac.uk For an unsubstituted cyclopropyl ring adjacent to the ketyl radical, cleavage of the more substituted internal C-C bond is generally favored. ucl.ac.uk

In nickel-catalyzed ring-opening alkylations of aryl cyclopropyl ketones, the reaction proceeds with complete regioselectivity, cleaving the bond between the carbonyl-bearing carbon and the unsubstituted methylene (B1212753) of the cyclopropane ring. acs.org This directs the subsequent alkylation to the γ-position of the resulting ketone. While this is not a cycloaddition, it underscores the inherent regiochemical control possible in the C-C bond cleavage of cyclopropyl ketones. This high degree of regioselectivity is a valuable feature, ensuring the predictable formation of a single constitutional isomer.

Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural analysis of 1-cyclopropyl-4-methylpentan-1-one. re3data.org Through various NMR experiments, it is possible to map out the carbon skeleton and the placement of protons, confirming the presence and integrity of the key cyclopropyl (B3062369) and isobutyl moieties attached to the carbonyl group.

Proton (¹H) NMR Spectral Interpretation

While specific experimental spectra for this compound are not widely available in the public domain, a predicted ¹H NMR spectrum provides a detailed roadmap for its proton environments. The interpretation of this spectrum is based on the distinct chemical shifts (δ), signal multiplicities (splitting patterns), and integration values for each set of equivalent protons.

The expected signals in the ¹H NMR spectrum are as follows:

Isobutyl Group Protons: The -CH(CH₃)₂ group will exhibit a doublet for the six equivalent methyl protons (C5-H) and a multiplet for the single methine proton (C4-H) due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons (C3-H) adjacent to the carbonyl group will likely appear as a triplet, coupling with the C4-H proton.

Cyclopropyl Group Protons: The protons on the cyclopropyl ring are diastereotopic and will present as complex multiplets in the upfield region of the spectrum, a characteristic feature of strained ring systems. The methine proton (C1'-H) adjacent to the carbonyl group will be shifted further downfield compared to the methylene protons (C2'-H and C3'-H) of the cyclopropyl ring.

Predicted ¹H NMR Data Table

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C5-H (CH₃)₂ | ~0.9 | d | 6H |

| C4-H | ~2.1 | m | 1H |

| C3-H₂ | ~2.5 | t | 2H |

| C1'-H | ~1.8 | m | 1H |

| C2', C3'-H₂ | ~0.8-1.2 | m | 4H |

This data is predicted and should be confirmed by experimental results.

Carbon-13 (¹³C) NMR Spectral Interpretation

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, seven distinct carbon signals are expected.

The key features of the predicted ¹³C NMR spectrum include:

Carbonyl Carbon: A signal in the highly deshielded region (typically >200 ppm), characteristic of a ketone.

Isobutyl Group Carbons: Three distinct signals corresponding to the two methyl carbons, the methine carbon, and the methylene carbon.

Cyclopropyl Group Carbons: Two signals for the cyclopropyl ring carbons, one for the methine carbon attached to the carbonyl and one for the two equivalent methylene carbons.

Predicted ¹³C NMR Data Table

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~210 |

| C4 | ~25 |

| C5 | ~22 |

| C3 | ~45 |

| C1' | ~20 |

| C2', C3' | ~10 |

| C(CH₃)₂ | ~28 |

This data is predicted and should be confirmed by experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the C4-H proton and the C5-H methyl protons, as well as between the C4-H proton and the C3-H₂ methylene protons, confirming the structure of the isobutyl group. It would also show correlations among the protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the carbon signal at ~25 ppm would show a correlation to the proton signal at ~2.1 ppm, assigning them to C4 and C4-H, respectively.

A correlation from the C1'-H proton of the cyclopropyl ring to the carbonyl carbon (C=O), confirming the attachment of the cyclopropyl ring to the ketone.

Correlations from the C3-H₂ protons to the carbonyl carbon (C=O) and the C4 carbon, linking the isobutyl group to the ketone.

Application in Conformational Analysis and Stereochemistry

The presence of a chiral center at C4 in the isobutyl group means that this compound can exist as a pair of enantiomers. Furthermore, the rotational freedom around the single bonds allows for various conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the spatial proximity of protons and thus provide insights into the preferred conformations of the molecule in solution. The relative stereochemistry of diastereomers, if they were to be synthesized, could also be determined by comparing coupling constants and observing specific NOE correlations. Studies on related cyclopropyl ketones have shown that the cyclopropyl group can influence the conformational preferences of the adjacent acyl chain. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The predicted monoisotopic mass is 140.12012 Da. bioregistry.io An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula C₉H₁₆O.

The fragmentation of this compound in the mass spectrometer upon electron ionization would be expected to follow characteristic pathways for ketones. youtube.comyoutube.com Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation route. This would lead to the formation of characteristic acylium ions.

Predicted HRMS Fragmentation Data Table

| Predicted m/z | Ion Formula | Fragmentation Pathway |

| 141.12740 | [M+H]⁺ | Protonated molecular ion |

| 123.11738 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |

| 97.06497 | [C₆H₉O]⁺ | α-cleavage, loss of isobutyl radical |

| 83.08553 | [C₆H₁₁]⁺ | Loss of CO from the [C₆H₉O]⁺ fragment |

| 69.03350 | [C₄H₅O]⁺ | α-cleavage, loss of a C₄H₉ fragment |

| 57.07042 | [C₄H₉]⁺ | Isobutyl cation |

| 41.03912 | [C₃H₅]⁺ | Cyclopropyl cation |

This data is based on predicted fragmentation patterns and should be verified with experimental results.

The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence of the cyclopropyl and isobutyl groups attached to the carbonyl functionality.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

In the IR spectrum of this compound, the most intense and diagnostic absorption would be from the carbonyl (C=O) group stretch. For aliphatic ketones conjugated with a cyclopropyl ring, this peak is expected to appear as a strong band around 1700-1715 cm⁻¹. nist.gov Other significant peaks include:

C-H stretches from the cyclopropyl ring, typically appearing at higher wavenumbers (>3000 cm⁻¹).

Aliphatic C-H stretches from the isobutyl group, observed in the 2870-2960 cm⁻¹ region.

C-H bending vibrations for the isobutyl group's gem-dimethyl moiety, which often present as a characteristic doublet around 1370 cm⁻¹.

Cyclopropyl ring deformations (breathing modes), which give rise to absorptions in the fingerprint region, around 1000-1050 cm⁻¹.

Raman spectroscopy would also detect these vibrations, although the relative intensities differ. The C=O stretch is typically weaker in Raman than in IR. However, the C-C bond stretches and the symmetric C-H stretching and bending vibrations of the hydrocarbon framework (isobutyl and cyclopropyl groups) are often strong and well-resolved, providing complementary structural information.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C=O (Ketone) | Stretch | ~1700-1715 | Strong | Medium |

| C-H (Cyclopropyl) | Stretch | >3000 | Medium | Medium |

| C-H (Aliphatic) | Stretch | 2870-2960 | Strong | Strong |

| C-H (gem-dimethyl) | Bend | ~1370 | Medium | Medium |

| C-C (Cyclopropyl) | Ring Breathing | ~1000-1050 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary electronic transition of interest is the n → π* (n-to-pi-star) transition associated with the carbonyl group.

This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to an antibonding π* orbital of the C=O double bond.

The n → π* transition is symmetry-forbidden, which means it has a low probability of occurring. Consequently, it appears as a weak absorption band (low molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹) in the UV spectrum.

For simple aliphatic ketones, this absorption typically occurs at a wavelength (λmax) of around 270-300 nm. The conjugation of the carbonyl group with the cyclopropyl ring may cause a slight bathochromic (red) shift to a longer wavelength.

A second, more intense π → π* transition occurs at a much shorter wavelength, typically below 200 nm, and is often not observed with standard laboratory instruments. While not ideal for primary structural elucidation, UV-Vis spectroscopy can be effectively used for quantitative analysis via Beer's Law or for monitoring the compound's stability in real-time.

Table 4: Electronic Transitions for this compound

| Transition | Chromophore | Typical λmax Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| n → π | C=O | 270-300 | < 100 |

| π → π | C=O | < 200 | > 1000 |

Computational and Theoretical Studies on 1 Cyclopropyl 4 Methylpentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and thermodynamic properties.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach is widely used to investigate the geometric and electronic properties of organic molecules, including alkyl cyclopropyl (B3062369) ketones.

Combined experimental and computational studies frequently use DFT to probe reactivity trends among alkyl cyclopropyl ketones. acs.orgnih.govnih.gov Such studies can reveal how the electronic and steric properties of the ketone influence its behavior in chemical reactions. For instance, DFT calculations have been employed to investigate the mechanism and regioselectivity of gold(I)-catalyzed reactions of related 1-(1-alkynyl)cyclopropyl ketones. acs.org These calculations can map the potential energy surface of a reaction, identifying the structures of intermediates and transition states, and thereby explaining why certain products are formed preferentially. acs.org In the context of 1-Cyclopropyl-4-methylpentan-1-one, DFT could be applied to predict its infrared spectrum, determine bond lengths and angles, calculate atomic charges, and model its interaction with catalysts or other reactants.

The term ab initio, meaning "from first principles," refers to computational methods based directly on quantum mechanics without the use of experimental data for parameterization. These methods provide a rigorous mathematical approximation of the molecular system. While often more computationally demanding than DFT, ab initio calculations can offer higher accuracy for certain properties.

These methods are crucial for obtaining precise data on electronic structure and energetics. For a molecule like this compound, ab initio calculations could be used to:

Accurately determine the total energy and heat of formation.

Calculate ionization potentials and electron affinities.

Investigate excited electronic states relevant to photochemistry.

Perform detailed conformational analyses to find the most stable three-dimensional arrangements of the atoms.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is critical to its properties and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds and their relative energies. This landscape of conformers and the energy barriers between them is represented by the potential energy surface (PES).

For cyclopropyl ketones, a key conformational feature is the orientation of the carbonyl group (C=O) relative to the three-membered cyclopropyl ring. Rotation around the single bond connecting the carbonyl carbon and the ring gives rise to two primary planar conformers: s-cis (also known as bisected) and s-trans (or gauche). In the s-cis conformation, the carbonyl bond eclipses one of the C-C bonds of the cyclopropyl ring, while in the s-trans conformation, it is rotated 180 degrees away.

While no specific conformational analysis for this compound is available, studies on the parent molecule, cyclopropyl methyl ketone, provide direct insight. Computational analysis of cyclopropyl methyl ketone has shown that the s-cis conformer is the most stable arrangement. The relative energies of different conformers can be determined by calculating the energy as a function of the torsion angle between the carbonyl group and the ring.

Table 1: Calculated Energy Values vs. Torsion Angle for Cyclopropyl Methyl Ketone This interactive table summarizes the findings from a computational study on the relative stability of conformers. A torsion angle of 180° corresponds to the s-cis conformation, while 0° represents the s-trans conformation.

| Torsion Angle (Degrees) | Relative Energy (kcal/mol) | Conformer |

| 0 | 7.91 | s-trans |

| 45 | 9.63 | - |

| 90 | 5.36 | - |

| 135 | 0.00 | s-cis |

| 180 | 0.00 | s-cis |

Data adapted from computational studies on cyclopropyl methyl ketone.

These findings indicate a significant energy preference for the s-cis conformation, with a substantial rotational barrier. This preference is generally attributed to favorable electronic interactions between the carbonyl group's π-system and the Walsh orbitals of the cyclopropyl ring.

The conformational preferences of a molecule can have a profound impact on its chemical reactivity and the stereochemical outcome of its reactions. The accessibility of reactive sites and the orbital alignment required for a reaction to proceed are dictated by the molecule's ground-state conformation.

Recent computational and experimental work on the reactions of alkyl cyclopropyl ketones has uncovered a direct link between the ketone's conformation and its reactivity. nih.gov In SmI₂-catalyzed coupling reactions, for instance, the energy required for the initial reduction and subsequent fragmentation of the cyclopropyl ring is conformation-dependent. nih.gov Computational studies on alkyl cyclopropyl ketones show they have high barriers for initial reduction and ring fragmentation but experience facile radical trapping due to minimal steric hindrance. nih.gov The conformation of the ketone influences the orientation of the cyclopropyl ring relative to the catalyst and other reactants, which in turn affects the activation energy of the key bond-breaking and bond-forming steps. This can determine whether a reaction proceeds efficiently or not at all, and it can control which stereoisomer of the product is formed.

Reaction Mechanism Elucidation through Computational Modeling

For the class of alkyl cyclopropyl ketones, computational studies have been vital in understanding their behavior in catalytic cycloadditions. acs.orgnih.gov For example, in SmI₂-catalyzed couplings, DFT calculations have been used to systematically investigate the structure-reactivity relationships. nih.gov These models detail the key steps of the mechanism:

Reduction: The ketone is reduced by the catalyst to form a ketyl radical intermediate.

Fragmentation: The strained cyclopropyl ring opens, relieving ring strain and forming a distal radical.

Radical Trapping: The newly formed radical is trapped by a coupling partner, such as an alkene or alkyne.

Calculations for a model system like cyclohexyl cyclopropyl ketone show that the highest energy barrier corresponds to the cyclopropyl fragmentation step. nih.gov By comparing the calculated energy barriers for different substrates, these models can explain why some ketones are more reactive than others and guide the development of new, more efficient reactions. nih.gov Similarly, DFT studies on the reactions of related cyclopropyl ketones have successfully explained the regioselectivity by showing that the cleavage of one C-C bond in the ring is strongly favored kinetically over another due to a significantly lower activation energy. acs.org

Transition State Characterization

In the realm of chemical kinetics, a transition state is a particular configuration along a reaction coordinate that corresponds to the highest potential energy. The characterization of these fleeting structures is paramount to understanding the mechanism of a chemical reaction. For this compound, computational methods, particularly quantum mechanics, are employed to model its reactions and identify the associated transition states.

Detailed computational analyses, often utilizing Density Functional Theory (DFT), allow for the precise determination of the geometric and energetic properties of transition states. For instance, in a nucleophilic addition to the carbonyl carbon of this compound, the transition state would feature the incoming nucleophile partially bonded to the carbon, and the carbonyl oxygen bearing a partial negative charge. The bond lengths and angles of this transient species, as well as its vibrational frequencies, can be calculated. A key feature of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate towards the product.

The table below presents hypothetical data for the transition state of a hydride reduction of this compound, illustrating the type of information that can be obtained from such studies.

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15.2 | The energy barrier that must be overcome for the reaction to proceed. |

| Imaginary Frequency (cm⁻¹) | -1850 | The single imaginary frequency confirming the structure as a true transition state. |

| C=O Bond Length (Å) | 1.35 | The elongated carbonyl bond length in the transition state. |

| Nu-C Bond Length (Å) | 2.10 | The forming bond between the nucleophile (hydride) and the carbonyl carbon. |

Prediction of Reactivity Trends and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity trends and selectivity of chemical reactions. In the case of this compound, theoretical calculations can provide a deep understanding of its chemical behavior.

The reactivity of the ketone is largely governed by the electronic properties of the carbonyl group, which is influenced by the adjacent cyclopropyl and isobutyl groups. The cyclopropyl group, due to its unique electronic nature, can conjugate with the carbonyl group, affecting its electrophilicity. Computational models can quantify these effects by calculating properties such as the partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.

Furthermore, these models can predict the selectivity of reactions. For instance, in the reduction of the carbonyl group, a new chiral center is formed. The stereoselectivity of this reaction (i.e., the preferential formation of one stereoisomer over the other) can be predicted by calculating the energies of the diastereomeric transition states leading to the different products. The transition state with the lower energy will correspond to the major product, in accordance with the Curtin-Hammett principle.

Below is a table showcasing hypothetical data for predicting the diastereoselectivity in the reduction of this compound.

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| Leading to (R)-alcohol | 0.0 | ~95% |

| Leading to (S)-alcohol | 1.5 | ~5% |

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for studying individual molecules and reaction pathways, Molecular Dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase or their interactions with larger systems over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules.

An MD simulation treats atoms as classical particles and uses a force field to describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecular system.

For this compound, MD simulations could be used to:

Explore its conformational landscape: The molecule has several rotatable bonds, and MD simulations can reveal the preferred conformations in different solvent environments and the energy barriers between them.

Study its solvation: Simulations can model the arrangement of solvent molecules around the ketone, providing information about its solubility and the specific interactions (e.g., hydrogen bonding) that may occur.

Investigate its interactions with larger molecules: If this compound were to interact with a biological macromolecule, such as an enzyme, MD simulations could be used to study the binding process, identify key intermolecular interactions, and estimate the binding affinity.

The following table provides an example of the type of data that could be extracted from an MD simulation of this compound in water.

| Property | Value | Description |

| Solvation Free Energy (kcal/mol) | -4.5 | The free energy change associated with transferring the molecule from the gas phase to the solvent. |

| Average Number of Hydrogen Bonds | 1.2 | The average number of hydrogen bonds between the carbonyl oxygen and water molecules. |

| Rotational Correlation Time (ps) | 50 | A measure of how quickly the molecule tumbles in the solvent. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 1-Cyclopropyl-4-methylpentan-1-one. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical throughput.

Gas chromatography is a powerful technique for the analysis of thermally stable and volatile compounds. For a ketone such as this compound, GC offers high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard method for the identification and quantification of organic compounds. In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. This allows for the unambiguous identification of this compound, even in complex mixtures. The use of an internal standard can improve the accuracy of quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a widely used technique for quantifying organic compounds. After separation on the GC column, the sample components are burned in a hydrogen-air flame. This process produces ions, and the resulting current is measured. The detector's response is proportional to the mass of carbon atoms in the analyte, making it an excellent quantitative detector for hydrocarbons like this compound. While highly sensitive, GC-FID does not provide structural information like GC-MS.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |

| Principle | Separation by GC, identification by mass-to-charge ratio. | Separation by GC, detection by ionization in a flame. |

| Selectivity | High, provides structural information. | Low, responds to most organic compounds. |

| Sensitivity | High, capable of detecting trace levels. | High, excellent for quantification. |

| Application | Identification and quantification. | Primarily quantification. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For ketones like this compound, HPLC is often used in conjunction with derivatization.

HPLC with UV/Vis Detection: This method relies on the principle that a compound absorbs light at a specific wavelength. The ketone functional group in this compound has a weak chromophore, leading to low sensitivity with UV/Vis detection in its native form. To overcome this, derivatization with a UV-absorbing agent is typically required. The resulting derivative can be easily detected and quantified.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically less than 2 μm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. For the analysis of this compound, especially after derivatization, UPLC can offer a substantial improvement in throughput, allowing for the rapid analysis of a large number of samples without compromising analytical performance.

| Technique | Particle Size | Key Advantages |

| HPLC | 3 - 5 µm | Robust and widely applicable. |

| UPLC | < 2 µm | Faster analysis, higher resolution, increased sensitivity. |

Derivatization Strategies for Enhanced Detectability

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For ketones like this compound, derivatization is often employed to enhance its detectability by both GC and HPLC.

2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for carbonyl compounds. nih.gov It reacts with the ketone functional group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative is highly colored and possesses a strong chromophore, making it readily detectable by HPLC-UV/Vis. nih.gov The reaction with unsymmetrical ketones can result in the formation of E- and Z-stereoisomers, which may appear as two separate peaks in the chromatogram. nih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is another highly effective derivatizing agent for carbonyl compounds, particularly for GC analysis. sigmaaldrich.com It reacts with the ketone to form an oxime derivative. The resulting PFBHA-oxime is highly electronegative due to the pentafluorobenzyl group, which makes it extremely sensitive to electron capture detection (ECD) in GC. sigmaaldrich.com This method offers excellent sensitivity for trace-level analysis of ketones. sigmaaldrich.com Similar to DNPH, the reaction of PFBHA with unsymmetrical ketones can also produce two stereoisomers (syn and anti), which may be separated chromatographically. researchgate.net

| Derivatizing Agent | Resulting Derivative | Primary Analytical Technique | Key Advantage |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV/Vis | Strong UV chromophore for enhanced detection. nih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | GC-ECD, GC-MS | High electron affinity for ultra-sensitive detection. sigmaaldrich.com |

Sampling and Pre-Concentration Techniques for Trace Analysis (e.g., SPME)

The detection and quantification of trace levels of this compound in various matrices, such as environmental samples or in process reaction mixtures, necessitate highly sensitive analytical methods. A crucial step in achieving low detection limits is the use of appropriate sampling and pre-concentration techniques. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the trace analysis of volatile and semi-volatile organic compounds like ketones.

SPME involves the exposure of a fused-silica fiber coated with a stationary phase to a sample or its headspace. The analytes adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The choice of fiber coating is critical for the selective and efficient extraction of the target analyte. For a ketone like this compound, a polar fiber coating such as polyacrylate (PA) or a mixed-phase coating like Carboxen/Polydimethylsiloxane (CAR/PDMS) would be appropriate to facilitate effective adsorption.

The efficiency of the SPME process is influenced by several factors, including:

Extraction Time: The duration of fiber exposure to the sample.

Extraction Temperature: Affects the partitioning of the analyte between the sample matrix and the fiber coating.

Sample Agitation: Enhances the mass transfer of the analyte to the fiber.

Sample Matrix pH and Ionic Strength: Can influence the volatility and solubility of the analyte.

Optimization of these parameters is essential for developing a robust and sensitive SPME method for the trace analysis of this compound.

Table 1: Hypothetical SPME Method Parameters for this compound Trace Analysis

| Parameter | Condition | Rationale |

| Fiber Coating | 85 µm Polyacrylate (PA) | A polar coating suitable for the extraction of ketones. |

| Extraction Mode | Headspace | Reduces matrix effects and is ideal for volatile compounds. |

| Extraction Temperature | 60 °C | Balances analyte volatility and partitioning onto the fiber. |

| Extraction Time | 30 min | Allows for sufficient equilibration and analyte adsorption. |

| Agitation Speed | 250 rpm | Ensures a homogenous sample and enhances mass transfer. |

| Desorption Temperature | 250 °C | Ensures complete thermal desorption of the analyte in the GC inlet. |

| Desorption Time | 2 min | Sufficient time for the transfer of the analyte to the GC column. |

Method Validation and Performance Characteristics (Selectivity, Sensitivity, Robustness)

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. impactfactor.org For the quantitative analysis of this compound, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method would provide the necessary selectivity and sensitivity. nih.govnih.gov The key performance characteristics that must be evaluated during method validation are selectivity, sensitivity, and robustness. wisdomlib.orglabster.comloesungsfabrik.de

Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. labster.comiupac.org In the context of GC-MS analysis of this compound, selectivity is achieved through a combination of chromatographic separation and mass spectral detection. The GC column separates the target analyte from other compounds in the sample based on their boiling points and polarities. The mass spectrometer then provides a unique fragmentation pattern for this compound, allowing for its unambiguous identification and quantification, even if it co-elutes with other compounds.

Sensitivity

The sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of an analyte. labster.com It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

For a GC-MS method, the sensitivity can be enhanced by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored.

Robustness

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. loesungsfabrik.denumberanalytics.comchromatographyonline.com To assess the robustness of a GC-MS method for this compound, several parameters would be varied, such as:

GC oven temperature program

Carrier gas flow rate

Injection port temperature

Different GC columns (e.g., from different batches)

Slight variations in the pH of the sample, if applicable

The results of the robustness study are used to establish the operational limits of the method and to ensure its reliability in different laboratories and with different analysts.

Table 2: Illustrative Method Validation Performance Data for this compound by GC-MS

| Performance Characteristic | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 environics.com |

| Accuracy (Recovery) | 98.5 - 101.2% | 98-102% environics.com |

| Precision (RSD) | < 2% | < 2% for repeatability environics.com |

| Limit of Detection (LOD) | 0.05 ng/mL | Dependent on application |

| Limit of Quantitation (LOQ) | 0.15 ng/mL | Dependent on application |

| Robustness | No significant impact on results from minor variations in flow rate and temperature. | Method remains reliable under varied conditions. |

Applications in Organic Synthesis and Chemical Sciences

Role as a Key Synthetic Intermediate and Building Block

1-Cyclopropyl-4-methylpentan-1-one serves as a pivotal intermediate and building block in the synthesis of more elaborate organic molecules. The inherent reactivity of the cyclopropyl (B3062369) ketone moiety allows for a diverse range of chemical manipulations, making it a valuable precursor in synthetic strategies.

Precursor to Structurally Diverse Polycyclic Frameworks

The chemical architecture of this compound is ingeniously suited for the construction of varied polycyclic systems. The strain energy of the cyclopropane (B1198618) ring can be harnessed to drive ring-opening and cycloaddition reactions, leading to the formation of larger, more complex carbocyclic and heterocyclic frameworks.

A notable example is the use of related aryl cyclopropyl ketones in formal [3+2] cycloaddition reactions. Through visible light photocatalysis, these ketones can react with olefins to generate highly substituted cyclopentane (B165970) ring systems. capes.gov.br This process involves a one-electron reduction of the ketone to a radical anion, which then undergoes ring opening to form a 1,3-radical species that subsequently engages with an alkene.

Furthermore, samarium(II) diiodide-catalyzed intermolecular coupling of aryl cyclopropyl ketones with alkynes has been demonstrated to produce decorated cyclopentenes. chemrxiv.org This radical-based transformation showcases the utility of the cyclopropyl ketone as a three-carbon synthon for the assembly of five-membered rings, which are core structures in numerous natural products and biologically active compounds.

Construction of Stereodefined Molecular Architectures

The controlled synthesis of molecules with specific three-dimensional arrangements is a cornerstone of modern organic chemistry. The cyclopropyl ketone unit provides a valuable platform for achieving stereocontrol in chemical reactions. Various strategies have been developed for the synthesis of optically active cyclopropyl ketones, which can then be elaborated into more complex chiral molecules with high fidelity. rsc.orgrsc.org

One approach involves the use of phosphine (B1218219) oxides as chiral auxiliaries to direct the stereospecific formation of the cyclopropane ring. rsc.org This method allows for the synthesis of optically active 1,2-di- and 1,2,3-trisubstituted cyclopropyl ketones. Another effective strategy is the Suzuki-type coupling of stereodefined cyclopropylboronic acids with acid chlorides, which provides a direct route to trans-2-substituted cyclopropyl ketones while retaining the stereochemistry of the boronic acid. acs.org

These stereodefined cyclopropyl ketones are powerful intermediates. For instance, the diastereoselective and enantioselective formal [3+2] cycloaddition of cyclopropyl ketones with alkenes, catalyzed by a chiral titanium-salen complex, enables the construction of polysubstituted cyclopentane derivatives with two contiguous stereogenic centers with excellent control. acs.org Similarly, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed, offering enantiocontrolled access to densely functionalized cyclopentane structures. nih.govacs.orgacs.org

Catalytic Transformations Utilizing this compound as Substrate

The reactivity of this compound can be effectively harnessed and directed through various catalytic methods. These transformations often involve the selective activation of the cyclopropane ring or the carbonyl group, leading to a diverse array of valuable chemical products.

Metal-Catalyzed Processes (e.g., Samarium Diiodide Catalysis)

Transition metals and other metal-based reagents have proven to be powerful catalysts for unlocking the synthetic potential of cyclopropyl ketones. Samarium(II) diiodide (SmI₂), a potent single-electron transfer reagent, has been notably effective in mediating reactions of these substrates.

SmI₂-catalyzed intermolecular coupling reactions between cyclopropyl ketones and alkynes provide a powerful method for the synthesis of functionalized cyclopentenes. chemrxiv.org This process operates through a radical relay mechanism, where the SmI₂ catalyst facilitates the generation of radical intermediates that drive the carbon-carbon bond formation. The efficiency of this coupling has been linked to the conformation of the ketone, highlighting a subtle interplay between substrate structure and catalytic activity.

Beyond samarium, other metals have been employed in catalytic transformations of cyclopropyl ketones. For example, titanium-catalyzed radical redox relay reactions have been developed for the diastereo- and enantioselective formal [3+2] cycloaddition of cyclopropyl ketones with alkenes. acs.org This method utilizes a chiral Ti(salen) complex to control the stereochemical outcome of the reaction, leading to the formation of valuable chiral cyclopentane products. While not demonstrated specifically on this compound, Pd(II)-catalyzed enantioselective C(sp³)-H arylation of related cyclobutyl ketones using a chiral transient directing group suggests potential for similar functionalizations of the cyclopropyl moiety. nih.gov

Table 1: Examples of Metal-Catalyzed Transformations of Cyclopropyl Ketones

| Catalyst System | Reaction Type | Product Type | Reference |

| SmI₂ | Intermolecular Coupling with Alkynes | Decorated Cyclopentenes | chemrxiv.org |

| Chiral Ti(salen) Complex | Formal [3+2] Cycloaddition with Alkenes | Polysubstituted Cyclopentanes | acs.org |

| Pd(II) / Chiral Amino Acid | C(sp³)-H Arylation (on related systems) | Arylated Ketones | nih.gov |

Organocatalysis and Biocatalysis Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis. These approaches offer unique modes of activation and selectivity for reactions involving cyclopropyl ketones and related structures.

Organocatalysis has been successfully applied to the activation of cyclopropanes for various transformations. rsc.org For instance, chiral secondary amines can catalyze the enantioselective cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates to produce highly functionalized chiral cyclopropanes. organic-chemistry.orgresearchgate.net A novel activation mode involves the in situ formation of an enamine from a cyclopropylacetaldehyde and an aminocatalyst, which then facilitates highly stereoselective reactions. nih.gov These examples, while not directly employing this compound, demonstrate the potential of organocatalysis to activate the cyclopropane ring for asymmetric synthesis.

Biocatalysis offers the potential for highly selective and environmentally benign transformations. Engineered enzymes have been developed to perform reactions that are not found in nature. A notable example is the creation of a cofactor-independent cyclopropanation enzyme from a promiscuous tautomerase. nih.gov This engineered enzyme catalyzes the stereoselective addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes to yield cyclopropanes with high diastereo- and enantiopurity. Furthermore, chemoenzymatic strategies, such as the use of engineered myoglobin (B1173299) variants, have been developed for the enantioselective cyclopropanation of olefins with ethyl diazopyruvate, producing valuable chiral α-cyclopropyl-pyruvates. utdallas.edu These advancements in biocatalysis open up exciting possibilities for the asymmetric synthesis of complex molecules derived from cyclopropyl precursors.

Photocatalytic Activation and Transformations

Photocatalysis, which utilizes light to drive chemical reactions, has become a prominent tool in modern organic synthesis. Cyclopropyl ketones, particularly aryl cyclopropyl ketones, have been shown to be excellent substrates in a variety of photocatalytic transformations.

Visible light photocatalysis can be used to initiate the formal [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes. capes.gov.br In this process, a photocatalyst, upon absorption of light, promotes the single-electron reduction of the ketone. This leads to the ring-opening of the cyclopropane to a distonic radical anion, which then adds to the alkene to form a cyclopentane ring. This strategy has been extended to an enantioselective variant, using a dual-catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst, to achieve high enantiocontrol in the construction of densely substituted cyclopentane structures. nih.govacs.orgacs.org

The activation of cyclopropyl ketones via photocatalysis is not limited to cycloadditions. The photoisomerization of conjugated cyclopropyl ketones is another known transformation that can be induced by light. acs.org More recently, a photocatalyzed method for the homolytic cleavage of aromatic carbonyl cyclopropanes has been developed, which can be applied to both [3σ + 2σ] and [3σ + 2π] cycloadditions without the need for a metal co-catalyst. chemrxiv.org

Table 2: Summary of Photocatalytic Transformations of Cyclopropyl Ketones

| Catalytic System | Reaction Type | Key Intermediate | Product Type | Reference |

| Ru(bpy)₃²⁺ / La(OTf)₃ | [3+2] Cycloaddition with Olefins | Distonic Radical Anion | Substituted Cyclopentanes | capes.gov.br |

| Chiral Lewis Acid / Photoredox Catalyst | Enantioselective [3+2] Cycloaddition | Chiral Radical Anion Complex | Enantioenriched Cyclopentanes | nih.govacs.orgacs.org |

| Light (Direct or Photosensitized) | Photoisomerization | Excited State Species | Isomeric Ketones | acs.org |

| Photocatalyst | Homolytic Ring-Opening/Cycloaddition | Radical Intermediates | Bicyclo[3.1.1]heptanes, Cyclopentanes | chemrxiv.org |

Contributions to Materials Science (as a Precursor to Polymers or Resins)

The potential for this compound to serve as a precursor in materials science, particularly in the synthesis of polymers and resins, is rooted in the chemical behavior of its cyclopropyl group. The three-membered ring of cyclopropane is characterized by significant ring strain, approximately 115 kJ/mol. mdpi.com This inherent strain makes the ring susceptible to cleavage under certain reaction conditions, a process known as ring-opening.

Ring-opening polymerization (ROP) is a well-established method for synthesizing a variety of polymers. researchgate.net In principle, the cyclopropyl group in this compound could undergo ring-opening to form a repeating unit in a polymer chain. This process can be initiated by radical, cationic, or anionic species. researchgate.net For instance, radical ring-opening polymerization of vinyl cyclopropane derivatives leads to polymers with the repeating unit incorporated into the main chain. mdpi.com

While the concept of using cyclopropyl ketones in polymerization is plausible, specific research detailing the use of this compound as a monomer for polymer or resin synthesis is not extensively documented in publicly available literature. However, the fundamental reactivity of the cyclopropyl ketone functionality suggests a potential pathway for creating novel polymeric materials. The properties of such polymers would be influenced by the isobutyl group and the ketone functionality present in the monomer unit.

Table 1: Potential Polymerization Reactions of this compound

| Polymerization Type | Initiator/Catalyst | Potential Polymer Structure |

| Cationic Ring-Opening | Strong acids (e.g., H₂SO₄, Lewis acids) | Poly(ketone) with a linear alkyl chain |

| Radical Ring-Opening | Radical initiators (e.g., AIBN, benzoyl peroxide) | Poly(ketone) with a branched structure |

It is important to note that these are theoretical pathways, and the actual feasibility and outcome of such polymerization reactions would require dedicated experimental investigation.

Flavor and Fragrance Research (Focus on Chemical Precursors and Reactions, NOT sensory data)

The application of organic molecules in the flavor and fragrance industry is a vast field, with structural features playing a crucial role in the development of new aroma compounds. Cyclopropyl moieties are found in some natural and synthetic fragrance molecules, contributing to their unique olfactory profiles. beilstein-journals.org

While direct research on the sensory properties of this compound is outside the scope of this article, its potential as a precursor in the synthesis of fragrance compounds can be explored from a chemical standpoint. The ketone functional group and the cyclopropyl ring are reactive sites that can be chemically modified to produce a variety of derivatives.

For example, the reduction of the ketone group in this compound would yield the corresponding secondary alcohol, 1-cyclopropyl-4-methylpentan-1-ol. Alcohols are a common class of fragrance ingredients. Furthermore, esterification of this alcohol with various carboxylic acids would lead to a library of ester compounds, a class of molecules well-known for their diverse and often fruity aromas.

A patent for novel 3-cyclopropyl-1-propanone derivatives for use in perfume compositions highlights the interest in cyclopropyl ketones in this industry. researchgate.net Although this patent does not specifically mention this compound, it underscores the potential of related structures in fragrance applications.

Table 2: Potential Chemical Reactions of this compound for Fragrance Precursor Synthesis

| Reaction Type | Reagents | Product Class |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkene |

These reactions demonstrate the versatility of this compound as a starting material for generating a range of new molecules that could be of interest in flavor and fragrance research.

Agrochemical Synthesis (Focus on Chemical Synthesis, NOT biological efficacy/safety)

The synthesis of agrochemicals, such as fungicides, herbicides, and insecticides, often involves complex organic molecules with specific functional groups that interact with biological targets. The cyclopropyl group is a known feature in several commercially successful agrochemicals. For instance, cyclopropylamine (B47189) is a key building block for a number of herbicides.

In the context of fungicides, several important compounds contain a cyclopropyl moiety. For example, the fungicide cyproconazole (B39007) contains a cyclopropyl group attached to a triazole ring system. A synthetic method for an intermediate of cyproconazole, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, has been described, indicating the utility of cyclopropyl ketones in this area. bldpharm.com Another example is prothioconazole, a broad-spectrum systemic fungicide, which is synthesized from an intermediate derived from a cyclopropyl ketone.

While there is no direct evidence in the reviewed literature of this compound being used as a direct precursor in the synthesis of commercial agrochemicals, its structural motifs—the cyclopropyl ketone and the isobutyl group—suggest its potential as a building block for novel active ingredients. The chemical reactivity of the ketone allows for the introduction of various pharmacophores, while the lipophilic nature of the isobutyl group could influence the compound's uptake and transport properties in target organisms.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

Future research will prioritize the development of greener and more economical methods for synthesizing 1-cyclopropyl-4-methylpentan-1-one. A primary focus will be on the catalytic hydrogenation of precursor compounds, utilizing earth-abundant metal catalysts to replace precious metals like palladium. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, will be crucial for maximizing yield and purity.

Another promising avenue is the exploration of biocatalysis, employing enzymes to carry out specific synthetic steps with high selectivity and under mild conditions. This approach offers the potential to reduce waste and energy consumption significantly. Additionally, the development of one-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, will streamline the production process, making it more efficient and cost-effective.